molecular formula C5H8N4O2 B13891677 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid

3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B13891677
M. Wt: 156.14 g/mol
InChI Key: YIKNEBQXGPHPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable triazole precursor in the presence of a strong acid or base to facilitate the formation of the triazole ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxamide
  • 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylate
  • 3-(dimethylamino)-1H-1,2,4-triazole-5-carboxaldehyde

Uniqueness

3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3-(dimethylamino)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C5H8N4O2/c1-9(2)5-6-3(4(10)11)7-8-5/h1-2H3,(H,10,11)(H,6,7,8)

InChI Key

YIKNEBQXGPHPEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.